N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide
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Overview
Description
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including an oxazinan ring, a mesitylsulfonyl group, and an oxalamide moiety
Mechanism of Action
Target of Action
The compound “N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide” is a complex organic molecule that contains a sulfonyl group and an oxazinan ring. Compounds with these functional groups are often involved in various biological processes. The sulfonyl group is a common feature in many drugs and is known to interact with various enzymes and receptors in the body . The oxazinan ring, on the other hand, is a heterocyclic compound that can also interact with various biological targets .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Sulfonyl-containing drugs often interfere with enzyme activity, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and the way it is administered. Factors such as absorption, distribution, metabolism, and excretion (ADME) can greatly influence a drug’s bioavailability .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. This could range from inhibiting a particular enzyme to modulating cell signaling pathways .
Action Environment
The action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its ability to reach its target, and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide typically involves multiple steps:
Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through the cyclization of appropriate amino alcohols under acidic or basic conditions.
Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced via sulfonylation reactions, often using mesitylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Oxalamide Moiety: The oxalamide moiety is formed by reacting oxalyl chloride with the appropriate amine under controlled conditions to avoid overreaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: The unique structural features of the compound make it suitable for the development of novel materials with specific properties, such as polymers or nanomaterials.
Comparison with Similar Compounds
Similar Compounds
N1-((3-(tosyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide: Similar structure but with a tosyl group instead of a mesitylsulfonyl group.
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(benzyl)oxalamide: Similar structure but with a benzyl group instead of a 4-methylbenzyl group.
Uniqueness
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is unique due to the presence of the mesitylsulfonyl group, which can impart distinct chemical and physical properties compared to similar compounds
Properties
IUPAC Name |
N'-[(4-methylphenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5S/c1-16-6-8-20(9-7-16)14-25-23(28)24(29)26-15-21-27(10-5-11-32-21)33(30,31)22-18(3)12-17(2)13-19(22)4/h6-9,12-13,21H,5,10-11,14-15H2,1-4H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYIVFOYJYDUBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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